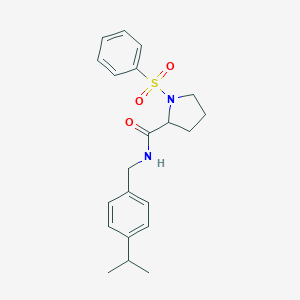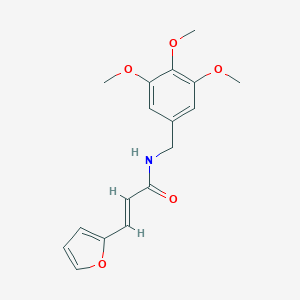![molecular formula C17H16N4 B300291 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile](/img/structure/B300291.png)
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile is a complex organic compound that features a pyrrolidine ring and a dihydronaphthalene moiety
Vorbereitungsmethoden
The synthesis of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves several steps. One common method includes the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex . This reaction is typically carried out under controlled conditions, such as room temperature and specific solvent mixtures, to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a model compound to study the behavior of pyrrolidine and dihydronaphthalene derivativesIn medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects .
Wirkmechanismus
The mechanism of action of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dihydronaphthalene moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile can be compared to other similar compounds, such as pyrrolidine derivatives and dihydronaphthalene analogs. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, pyrrolidine in drug discovery has been extensively studied for its versatile scaffold and biological activity . Other similar compounds include 2-(pyrrolidin-1-yl)pyrimidines and 2-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one .
Eigenschaften
Molekularformel |
C17H16N4 |
|---|---|
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
2-[(2-pyrrolidin-1-yl-3,4-dihydronaphthalen-1-yl)imino]propanedinitrile |
InChI |
InChI=1S/C17H16N4/c18-11-14(12-19)20-17-15-6-2-1-5-13(15)7-8-16(17)21-9-3-4-10-21/h1-2,5-6H,3-4,7-10H2 |
InChI-Schlüssel |
BPZIQIPZPUAXGD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N |
Kanonische SMILES |
C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300211.png)
![4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone](/img/structure/B300214.png)
![3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B300215.png)

![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B300219.png)
![3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B300220.png)

![3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B300222.png)
![1-(4-FLUOROPHENYL)-4-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTAN-1-ONE](/img/structure/B300223.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide](/img/structure/B300226.png)
![3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one](/img/structure/B300228.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B300229.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B300233.png)

